molecular formula C23H26N4O2S B11009628 N-[(2S)-1-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[(2S)-1-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11009628
M. Wt: 422.5 g/mol
InChI Key: XWEMXOIYTRYCAO-INIZCTEOSA-N
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Description

“N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” would likely involve multiple steps, including the formation of the benzothiazole core, the introduction of the pyrrole ring, and the attachment of the cyclohexenyl group. Common synthetic methods might include:

    Cyclization reactions: to form the benzothiazole core.

    Amidation reactions: to introduce the carboxamide group.

    Substitution reactions: to attach the pyrrole and cyclohexenyl groups.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reactions.

    Purification techniques: such as crystallization or chromatography.

    Scalable reaction conditions: to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potentially altering the functional groups or the aromatic rings.

    Reduction: Possibly affecting the carbonyl or amide groups.

    Substitution: Particularly on the aromatic rings or the cyclohexenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As an intermediate in the preparation of other complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine

    Drug development: Potential as a lead compound for the development of new pharmaceuticals.

Industry

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar core structures.

    Pyrrole-containing compounds: Molecules featuring the pyrrole ring.

    Cyclohexenyl derivatives: Compounds with the cyclohexenyl group.

Uniqueness

The unique combination of functional groups and structural features in “N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” may confer distinct chemical and biological properties, making it a valuable subject of study.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(2S)-1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C23H26N4O2S/c1-16(21(28)24-12-11-17-7-3-2-4-8-17)25-22(29)18-9-10-19-20(15-18)30-23(26-19)27-13-5-6-14-27/h5-7,9-10,13-16H,2-4,8,11-12H2,1H3,(H,24,28)(H,25,29)/t16-/m0/s1

InChI Key

XWEMXOIYTRYCAO-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CCCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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